3,6-DIETHYL 2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE
Overview
Description
3,6-DIETHYL 2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE is a complex organic compound that belongs to the class of thieno[2,3-c]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both thieno and pyridine rings in its structure makes it a unique molecule with significant pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIETHYL 2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-c]pyridine core.
Introduction of Carboxylate Groups: The carboxylate groups are introduced through esterification reactions using diethyl oxalate or similar reagents.
Attachment of Phenylcarbamothioyl Group: This step involves the reaction of the intermediate compound with phenyl isothiocyanate to form the phenylcarbamothioyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,6-DIETHYL 2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylcarbamothioyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
3,6-DIETHYL 2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is explored for its use in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3,6-DIETHYL 2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyridine Derivatives: Compounds with pyridine rings are known for their diverse pharmacological properties.
Properties
IUPAC Name |
diethyl 2-(phenylcarbamothioylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-3-26-18(24)16-14-10-11-23(20(25)27-4-2)12-15(14)29-17(16)22-19(28)21-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H2,21,22,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVZGFGAERDHMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=S)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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